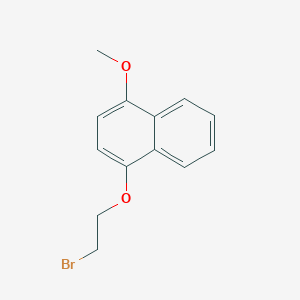

1-(2-Bromoethoxy)-4-methoxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromoethoxy)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromoethoxy group and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-methoxynaphthalene typically involves the reaction of 4-methoxynaphthalene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Methoxynaphthalene+2-BromoethanolK2CO3,Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromoethoxy)-4-methoxynaphthalene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming 4-methoxynaphthalene.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(2-azidoethoxy)-4-methoxynaphthalene.

Oxidation: Formation of 1-(2-bromoethoxy)-4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxynaphthalene.

Applications De Recherche Scientifique

1-(2-Bromoethoxy)-4-methoxynaphthalene is an organic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its synthesis, biological properties, and potential applications through comprehensive data analysis and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H11BrO2, characterized by a naphthalene ring substituted with a bromoethoxy group and a methoxy group. The synthesis typically involves the reaction of 4-methoxynaphthalene with 2-bromoethanol in the presence of a base like potassium carbonate under reflux conditions in organic solvents such as acetone or dimethylformamide (DMF) .

Synthetic Route Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Methoxynaphthalene | 2-Bromoethanol, K2CO3 | Reflux in acetone/DMF |

| 2 | N/A | N/A | Purification via chromatography or recrystallization |

Chemistry

In chemical research, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions where the bromine can be replaced by nucleophiles such as amines or thiols .

Biology

The compound has been investigated for its potential bioactive properties. Studies have shown that derivatives of naphthalene can exhibit significant biological activities, including antimicrobial and anti-inflammatory effects . Specifically, research indicates that modifications to naphthalene structures can enhance their efficacy against pathogens .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It is being evaluated for anti-cancer activities, with preliminary studies suggesting that naphthalene derivatives can inhibit tumor growth . Furthermore, the compound may have applications in developing anti-inflammatory drugs due to its structural similarities to known anti-inflammatory agents like Naproxen .

Industry

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer properties of naphthalene derivatives, including this compound. The research demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of modified naphthalene compounds. The study found that certain derivatives exhibited significant inhibition against bacterial strains, suggesting that this compound could be developed into a novel antibacterial agent.

Conclusion and Future Directions

This compound is a versatile compound with significant applications across various scientific fields. Its role as an intermediate in organic synthesis, coupled with its potential therapeutic properties, positions it as a valuable target for future research. Ongoing studies are likely to explore its full range of biological activities and optimize its synthesis for industrial applications.

Future research should focus on:

- Expanding the library of derivatives to enhance biological activity.

- Investigating the mechanisms of action at a molecular level.

- Exploring industrial applications to improve production efficiency.

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Bromoethoxy)-2-methoxynaphthalene

- 1-(2-Bromoethoxy)-4-methoxybenzene

- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Uniqueness

1-(2-Bromoethoxy)-4-methoxynaphthalene is unique due to the specific positioning of the bromoethoxy and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Activité Biologique

1-(2-Bromoethoxy)-4-methoxynaphthalene is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both bromoethoxy and methoxy groups, is being investigated for various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13BrO2. The structure includes a naphthalene core substituted with a bromoethoxy group at one position and a methoxy group at another. This unique combination may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H13BrO2 |

| Molecular Weight | 271.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, showing promising results.

- Study Findings : In vitro studies have demonstrated that the compound has inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent action against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed in several cancer cell lines.

- Case Study : A study conducted on HeLa (cervical cancer) and A549 (lung cancer) cell lines revealed that the compound exhibited significant antiproliferative activity. The IC50 values were found to be approximately 50 µM for HeLa cells and 75 µM for A549 cells, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : The bromoethoxy group may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby inducing apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antiproliferative | IC50 = 50 µM (HeLa), 75 µM (A549) | |

| Mechanism of Action | Membrane disruption, enzyme inhibition |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These derivatives are being tested for improved potency against resistant bacterial strains and various cancer types.

Case Study: Derivative Synthesis

- Synthesis Method : The synthesis of derivatives involves modifying the bromo or methoxy groups to explore structure-activity relationships (SAR). Preliminary results indicate that certain modifications significantly increase antimicrobial potency.

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-4-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPMOEUQMUXBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.